2-Bromo-5-(2-bromoethyl)thiophene
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Overview
Description
2-Bromo-5-(2-bromoethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms attached to the thiophene ring and an ethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-ethylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-bromoethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with boronic acids or stannanes as coupling partners.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Complex thiophene derivatives with extended conjugation.
Oxidation and Reduction Products: Thiophene derivatives with different oxidation states.
Scientific Research Applications
2-Bromo-5-(2-bromoethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromoethyl)thiophene involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new bonds and structures. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with one bromine atom.
3-Bromothiophene: Another thiophene derivative with the bromine atom in a different position.
2-(Bromomethyl)thiophene: A thiophene derivative with a bromomethyl group instead of a bromoethyl group.
Uniqueness
2-Bromo-5-(2-bromoethyl)thiophene is unique due to the presence of two bromine atoms and an ethyl group, which allows for more diverse chemical reactions and applications. Its structure provides specific electronic and steric properties that can be exploited in various chemical and industrial processes .
Properties
Molecular Formula |
C6H6Br2S |
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Molecular Weight |
269.99 g/mol |
IUPAC Name |
2-bromo-5-(2-bromoethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
InChI Key |
RWYRZOFTXMJDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCBr |
Origin of Product |
United States |
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